1,2-Dibromo-4,5-bis(decyloxy)benzene
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Overview
Description
1,2-Dibromo-4,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H44Br2O2. It is a derivative of benzene, where two bromine atoms and two decyloxy groups are substituted at the 1,2 and 4,5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4,5-bis(decyloxy)benzene can be synthesized through a multi-step process involving the bromination and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions.
Alkylation: The brominated benzene is then reacted with decanol in the presence of a base to introduce the decyloxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-bis(decyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms and the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,2-Dibromo-4,5-bis(decyloxy)benzene has several scientific research applications, including:
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of brominated benzene derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-bis(decyloxy)benzene involves its interaction with molecular targets through its bromine and decyloxy groups. These interactions can lead to various chemical transformations, such as substitution and oxidation-reduction reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar in structure but with bromine atoms at different positions.
1,2-Dibromo-4,5-dimethylbenzene: Similar bromine substitution but with methyl groups instead of decyloxy groups.
Uniqueness
1,2-Dibromo-4,5-bis(decyloxy)benzene is unique due to its specific substitution pattern and the presence of long decyloxy chains. This gives it distinct chemical properties and makes it suitable for specialized applications in material science and organic synthesis .
Properties
CAS No. |
118132-05-1 |
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Molecular Formula |
C26H44Br2O2 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1,2-dibromo-4,5-didecoxybenzene |
InChI |
InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-23(27)24(28)22-26(25)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
MFJMSWHTKHYFBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCC)Br)Br |
Origin of Product |
United States |
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